molecular formula C22H30O4 B159049 Ilimaquinone CAS No. 71678-03-0

Ilimaquinone

Cat. No. B159049
CAS RN: 71678-03-0
M. Wt: 358.5 g/mol
InChI Key: JJWITJNSXCXULM-YVUMSICPSA-N
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Description

Ilimaquinone is a cytoplasmic microtubule inhibitor . It disrupts Golgi membranes and induces depolymerization of cytoplasmic microtubules . It also blocks downstream protein transport and inhibits gap junction communications . Ilimaquinone is cell-permeable and has anti-inflammatory and anticancer activity .


Synthesis Analysis

Efforts to understand how ilimaquinone causes a reversible breakdown of the Golgi apparatus have been facilitated by total synthesis .


Molecular Structure Analysis

The chemical structure of Ilimaquinone (C22H30O4) contains a benzoquinone moiety, combined with a trans-decalin ring system bearing an exocyclic double bond .


Chemical Reactions Analysis

Ilimaquinone has been assessed in comparison with hydroxychloroquine, azithromycin, favipiravir, ivermectin, and remdesivir at the active binding pockets of nine different vital SARS-CoV-2 target proteins .


Physical And Chemical Properties Analysis

Ilimaquinone is a solid substance . It has a molecular weight of 358.47 . It is soluble in DMSO to 200 mg/mL .

Scientific Research Applications

Ilimaquinone: A Comprehensive Analysis of Scientific Research Applications

Cancer Cell Apoptosis Induction: Ilimaquinone (IQ) has been shown to decrease the cell viability of human and murine cancer cells, such as A549 (lung carcinoma), DLD-1 (colorectal adenocarcinoma), RKO (colon carcinoma), and LLC (Lewis lung carcinoma) cells. It achieves this by reducing the phosphorylation of PDHA1, a substrate of PDK1, in A549 cells, which leads to decreased levels of secretory lactate and increased oxygen consumption, indicating a shift in metabolic pathways that can induce apoptosis .

Antitumor Activity: Quinones like Ilimaquinone are known for their antitumor properties. Anthracyclines such as doxorubicin and mitoxanthrone are examples of quinones with antitumor activity, primarily through their inhibitory activity against type II topoisomerase. The biological activity of natural and semisynthetic quinones, including Ilimaquinone, has seen a steady increase in research interest due to their potential therapeutic applications .

Inhibition of SARS-CoV-2 Target Proteins: Recent research has explored the inhibitory prospects of Ilimaquinone against nine potential SARS-CoV-2 target proteins. These proteins are considered promising drug targets in the fight against COVID-19, and Ilimaquinone’s bioactive properties could make it a novel inhibitor in therapeutic treatments .

Safety And Hazards

Ilimaquinone is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWITJNSXCXULM-YVUMSICPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221909
Record name Illimaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilimaquinone

CAS RN

71678-03-0
Record name Ilimaquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71678-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Illimaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILIMAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ilimaquinone exert its cytotoxic effects?

A1: Ilimaquinone's cytotoxicity is attributed to several mechanisms:

  • DNA Damage: Ilimaquinone, specifically its active hydroquinone form, can directly cleave DNA. [] In cellular environments, both ilimaquinone and its precursors can damage cellular DNA, likely through in situ conversion to hydroquinones. []
  • Apoptosis Induction: Ilimaquinone triggers apoptosis through various pathways, including mitochondrial dysfunction, caspase activation (caspase-3 and -9), and modulation of Bcl-2 family proteins. [, ]
  • Autophagy Induction: Ilimaquinone can induce autophagy, a cellular degradation process, which may play a protective role against its cytotoxic effects. [, ]
  • Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): Ilimaquinone inhibits PDK1, leading to a shift in energy metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic shift contributes to its anticancer activity. []

Q2: What is the role of the hydroquinone form of ilimaquinone in its activity?

A2: While ilimaquinone itself exhibits biological activity, research suggests that its hydroquinone form is the active species responsible for DNA cleavage. [] This conversion likely occurs within the cellular environment, explaining the activity of both ilimaquinone and its precursors in cell-based assays. []

Q3: Does ilimaquinone interact with specific proteins?

A3: Yes, ilimaquinone has been shown to interact with several proteins:* β-catenin: Ilimaquinone inhibits Wnt/β-catenin signaling by downregulating β-catenin levels, leading to the suppression of multiple myeloma cell proliferation. []* p53: Ilimaquinone activates the p53 pathway, leading to p53 stabilization, upregulation of p21WAF1/CIP1 expression, and the induction of apoptosis and autophagy in colon cancer cells. []

Q4: What is the molecular formula and weight of ilimaquinone?

A4: The molecular formula of ilimaquinone is C17H22O3, and its molecular weight is 274.36 g/mol. []

Q5: Are there spectroscopic data available for ilimaquinone?

A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass spectrometry, are widely available for ilimaquinone and its derivatives. These data are crucial for structural elucidation and are reported in numerous research articles. [, , , , , ]

Q6: How do structural modifications of ilimaquinone impact its biological activity?

A6: Structural modifications significantly influence ilimaquinone's activity:* Hydroxyl Group at C-2: The presence of a hydroxyl group at the C-2 position of the quinone moiety is crucial for inhibiting Pyruvate Phosphate Dikinase (PPDK) activity. []* C-20 Side Chain: A short hydroxide/alkoxide side chain at C-20 favors PPDK inhibition, while a larger amine side chain is better tolerated for phospholipase A2 (PLA2) inhibition. []* Stereochemistry: The two epimers, ilimaquinone and 5-epi-ilimaquinone, exhibit differences in cytotoxicity and apoptosis induction, indicating the importance of stereochemistry for biological activity. []

Q7: What is known about the stability of ilimaquinone?

A7: Ilimaquinone's stability is influenced by factors such as pH and the presence of reducing agents. [] The epimer 5-epi-ilimaquinone generally exhibits higher stability than ilimaquinone in rat plasma. []

Q8: What is the pharmacokinetic profile of ilimaquinone?

A8: Ilimaquinone and its epimer, 5-epi-ilimaquinone, display stereo-selective pharmacokinetics in rats. [] Epi-ilimaquinone shows higher stability in plasma, wider distribution, and greater clearance compared to ilimaquinone. [] The oral bioavailability of ilimaquinone is higher than that of epi-ilimaquinone. []

Q9: What types of in vitro and in vivo studies have been conducted with ilimaquinone?

A9: Ilimaquinone has been extensively studied in various models:

  • Cell-based assays: Demonstrated cytotoxicity against multiple human cancer cell lines, including breast cancer [], colon cancer [, ], multiple myeloma [], and oral squamous cell carcinoma. []
  • Zebrafish model: Showed potential in attenuating heart failure induced by arachidonic acid (AA) and renal toxins. []
  • Starfish oocytes: Exhibited inhibitory effects on oocyte maturation. []

Q10: How is ilimaquinone typically analyzed and quantified?

A10: HPLC-MS/MS (High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry) is a commonly employed technique for the simultaneous determination and quantification of ilimaquinone and its epimer in biological matrices like plasma. []

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